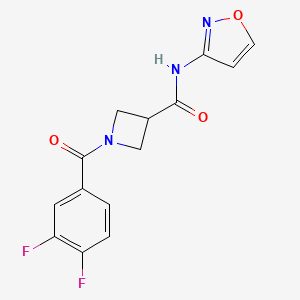

1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a difluorobenzoyl group, an isoxazole ring, and an azetidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced via Friedel-Crafts acylation using 3,4-difluorobenzoyl chloride and an appropriate catalyst.

Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization of a suitable precursor, such as an amino alcohol or an amino acid derivative.

Coupling Reactions: The final step involves coupling the isoxazole and azetidine intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the difluorobenzoyl group or the isoxazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing the azetidine structure have shown promising anticancer properties. The specific compound 1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide has been investigated for its efficacy against several cancer cell lines.

Case Studies:

- Breast Cancer: In vitro studies demonstrated that azetidine derivatives exhibit significant antiproliferative effects against MCF-7 and MDA-MB-231 human breast carcinoma cells. The compound's structure allows it to interact with cellular pathways involved in cancer cell growth and apoptosis .

- Colon Cancer: Preliminary evaluations suggest that this compound may inhibit the proliferation of HT-29 colon cancer cells, indicating a potential role in treating colorectal malignancies .

Antiviral Properties

The antiviral potential of azetidine derivatives has been explored, particularly regarding their ability to inhibit viral replication.

Research Findings:

- A study highlighted the antiviral activity of azetidinone derivatives against various RNA and DNA viruses. The compound exhibited moderate inhibitory effects against human coronaviruses and influenza viruses, suggesting a broad-spectrum antiviral application .

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory activities, making it a candidate for treating inflammatory diseases.

Mechanism of Action:

Research indicates that azetidine derivatives can modulate inflammatory pathways by regulating cytokine production and inhibiting pro-inflammatory mediators. This suggests that this compound could be beneficial in managing conditions such as rheumatoid arthritis or inflammatory bowel disease .

Neurological Applications

Emerging studies suggest potential applications in neurological disorders due to the compound's ability to cross the blood-brain barrier.

Potential Uses:

Investigations into neuroprotective effects indicate that this compound may offer therapeutic benefits in conditions like Alzheimer's disease by reducing neuroinflammation and oxidative stress .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Insights:

Research has shown that modifications to the azetidine ring or substituents on the benzoyl moiety can significantly influence biological activity. This information is vital for designing more potent analogs with targeted therapeutic effects .

Wirkmechanismus

The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorobenzoyl and isoxazole groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3,4-difluorobenzoyl)-N-(isoxazol-3-yl)pyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

1-(3,4-difluorobenzoyl)-N-(isoxazol-3-yl)piperidine-3-carboxamide: Similar structure but with a piperidine ring instead of an azetidine ring.

Uniqueness

1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide is unique due to the presence of the azetidine ring, which may confer distinct chemical and biological properties compared to its pyrrolidine and piperidine analogs. The difluorobenzoyl group also contributes to its uniqueness, potentially enhancing its stability and reactivity.

Biologische Aktivität

The compound 1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide represents a novel class of azetidine derivatives that have garnered attention for their potential biological activities, particularly in the context of cancer therapy and as modulators of various biochemical pathways. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : C13H10F2N2O2

- IUPAC Name : this compound

Research indicates that compounds with similar structures often function as inhibitors of specific signaling pathways involved in cancer progression. For instance, azetidine derivatives have been shown to inhibit the activity of the STAT3 protein, which plays a crucial role in tumor cell proliferation and survival .

Anticancer Properties

Studies have demonstrated that azetidine-based compounds can significantly inhibit the growth of various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), MDA-MB-468 (breast cancer), and HT-29 (colon cancer).

- IC50 Values : The compound exhibited an IC50 in the low micromolar range against these cell lines, indicating potent antiproliferative activity.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.52 |

| MDA-MB-468 | 2.22 |

| HT-29 | 1.15 |

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of STAT3 Activity : Direct inhibition leads to reduced transcription of genes that promote survival and proliferation in cancer cells .

- Induction of Apoptosis : The compound has been noted to induce apoptosis in treated cells, further contributing to its anticancer efficacy .

Case Studies

Several studies have focused on the biological activity of azetidine derivatives:

- Study on Antiproliferative Effects :

- Structure-Activity Relationship (SAR) :

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties is crucial for evaluating the potential therapeutic use of this compound:

- Absorption and Distribution : Preliminary studies suggest good absorption characteristics but variable distribution profiles depending on substituents.

- Toxicity Assessment : Toxicological evaluations are ongoing to determine safe dosage levels in vivo.

Eigenschaften

IUPAC Name |

1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2N3O3/c15-10-2-1-8(5-11(10)16)14(21)19-6-9(7-19)13(20)17-12-3-4-22-18-12/h1-5,9H,6-7H2,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULUIUOBSNFIEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=NOC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.